Photoswitchable PAD inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

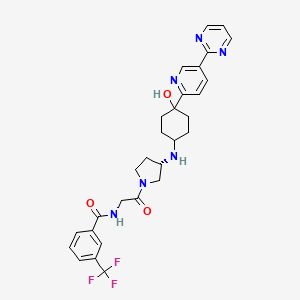

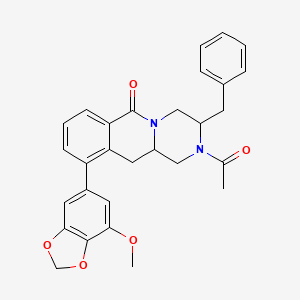

Photoswitchable PAD inhibitor is a photoactivated protein arginine deiminase (PAD) inhibitor . It’s a derivative of BB-Cl-amidine that contains an azobenzene photoswitch allowing optical control of PAD activity . Without photoactivation, it is a weak inhibitor of PAD2 and is less potent than BB-Cl-amidine in inhibiting citrulline production in vitro .

Molecular Structure Analysis

The molecular formula of the Photoswitchable PAD inhibitor is C26H26ClN7O . It contains an azobenzene photoswitch, which is a key feature of its structure . The InChi Key is ZTBNXZDZQAHEDC-HIUQNGLMSA-N .Chemical Reactions Analysis

The Photoswitchable PAD inhibitor is designed to optically control PAD activity . The cis isomer of the inhibitor is more potent than its trans isomer . The altered inhibitory potency upon photoisomerization has been confirmed in a competitive activity-based protein profiling (ABPP) assay .Physical And Chemical Properties Analysis

The Photoswitchable PAD inhibitor is a crystalline solid with a molecular weight of 488.0 . Its solubility in methanol is 30 mg/ml .Aplicaciones Científicas De Investigación

Development and Screening of Photoswitchable PAD Inhibitors : Mondal et al. (2018) developed the first photoswitchable PAD inhibitors using azobenzene photoswitches. These inhibitors offer light-controlled inhibition of PAD2 and exhibit altered inhibitory potency upon photoisomerization. This development opens new avenues for treating diseases where PAD activity is dysregulated, such as rheumatoid arthritis and breast cancer (Mondal, Parelkar, Nagar, & Thompson, 2018).

Applications in Photopharmacology : Kobauri et al. (2022) highlighted the significance of photopharmacology in regulating the biological activity of drugs. They emphasize the role of computer-aided drug design in developing effective, targeted photoswitchable drugs, as demonstrated with azobenzene-based eDHFR inhibitors (Kobauri, Galenkamp, Schulte, de Vries, Simeth, Maglia, Thallmair, Kolarski, Szymański, & Feringa, 2022).

In Vivo Photopharmacology : Hüll, Morstein, and Trauner (2018) provide an overview of photopharmacology using synthetic switches in vivo. This includes applications for transmembrane proteins, soluble proteins, lipid membranes, and nucleic acids, demonstrating the wide-ranging potential of photoswitchable drugs (Hüll, Morstein, & Trauner, 2018).

Photopharmacology in Alzheimer's Disease : Rodríguez-Soacha and Decker (2018) discuss the advances of photopharmacology in studying target proteins for Alzheimer's disease, highlighting the high spatiotemporal resolution offered by photoswitchable molecules (Rodríguez-Soacha & Decker, 2018).

Photoswitchable Neurotransmitter Transporter Inhibitor : Quandt et al. (2014) developed a photoswitchable inhibitor of mGAT1, a GABA transporter in the brain. This inhibitor can be activated by light, offering potential for deepening the understanding of mGAT1 function in the brain (Quandt, Höfner, Pabel, Dine, Eder, & Wanner, 2014).

Kinetics of Optical Control of Enzyme Activity : Ud-Dean (2011) presented a study on controlling enzymatic reactions with photoswitchable inhibitors, providing insights into designing better systems for optical control of biochemical processes (Ud-Dean, 2011).

Propiedades

IUPAC Name |

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNXZDZQAHEDC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Photoswitchable PAD inhibitor | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)

![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)

![2-[(4-{6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-{[(2S)-oxetan-2-yl]methyl}-1H-benzimidazole-6-carboxylic acid](/img/structure/B610018.png)

![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)

![6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid](/img/structure/B610024.png)

![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)